Acrolein diethyl acetal

Descripción

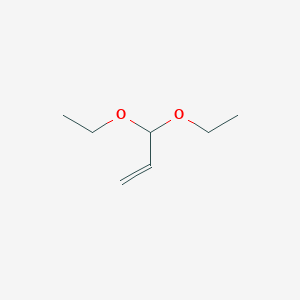

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-diethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-7(8-5-2)9-6-3/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIPQLOKVXSHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | 3,3-DIETHOXYPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020024 | |

| Record name | Acrolein diethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3-diethoxypropene appears as a colorless liquid with an agreeable odor. Very volatile. Less dense than water. Vapors heavier than air. Used as a solvent and to make cosmetics., Colorless liquid with a pleasant odor; [CAMEO] | |

| Record name | 3,3-DIETHOXYPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrolein diethylacetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3054-95-3 | |

| Record name | 3,3-DIETHOXYPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3191 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Diethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3054-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrolein diethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrolein diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrolein diethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACROLEIN DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33XN703369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3,3-Diethoxy-1-propene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,3-diethoxy-1-propene (also widely known as acrolein diethyl acetal). It is a critical three-carbon building block in modern organic synthesis, primarily serving as a stable and manageable synthetic equivalent for the highly reactive and hazardous α,β-unsaturated aldehyde, acrolein. This document delves into its chemical structure, nomenclature, and physicochemical properties. Furthermore, it provides an in-depth exploration of its synthesis, including a field-proven experimental protocol, and discusses its pivotal role in synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions for the formation of cinnamaldehydes and other complex molecular architectures. Safety protocols for handling and storage are also detailed, providing a holistic resource for laboratory professionals.

Nomenclature and Chemical Structure

The nomenclature of a chemical compound is foundational to its identity in scientific literature and databases. The systematic IUPAC name for this compound is 3,3-Diethoxy-1-propene .

Due to its common use as a protected form of acrolein, it is frequently referred to by several synonyms:

Key Identifiers:

Chemical Structure:

The structure consists of a three-carbon propene backbone. The C1 and C2 carbons form a double bond (the vinyl group), while the C3 carbon is a chiral center bonded to a hydrogen and two ethoxy (-OCH₂CH₃) groups, forming the diethyl acetal functionality.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for its effective use in experimental design, purification, and for ensuring safe handling. 3,3-Diethoxy-1-propene is a colorless liquid with a characteristic agreeable odor.[4][7]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [7] |

| Boiling Point | 123.5–125 °C | [4][6][7][8] |

| Density | 0.854 g/mL at 15-25 °C | [4][6] |

| Refractive Index (n²⁰/D) | ~1.401 | [9] |

| Flash Point | 4.4 °C (40 °F) - Closed Cup | [7][10] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | [4][5] |

| Vapor Density | Heavier than air | [4] |

Synthesis: Protecting a Reactive Aldehyde

The primary challenge in many synthetic routes involving acrolein is its high reactivity and propensity to polymerize.[5] The conversion of acrolein to its diethyl acetal masks the electrophilic aldehyde, rendering the molecule stable to a wide range of reaction conditions, particularly those involving nucleophiles or bases.

A highly reliable and efficient method for preparing 3,3-diethoxy-1-propene involves the reaction of acrolein with an orthoformate ester in the presence of an acid catalyst.[11][12] This method avoids the direct use of alcohol and strong acids which can lead to undesired side reactions like Michael additions to the alkene.

Workflow for Synthesis of 3,3-Diethoxy-1-propene

Caption: Synthesis workflow from acrolein to 3,3-diethoxy-1-propene.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

This protocol is a self-validating system, proven to be robust and reproducible for the synthesis of acrolein diethyl acetal.[11]

Materials:

-

Acrolein (44 g, 0.79 mole)

-

Ethyl orthoformate (144 g, 0.97 mole)

-

Ammonium nitrate (3 g)

-

Anhydrous ethanol (50 mL)

-

Sodium carbonate (4 g, anhydrous)

Procedure:

-

Catalyst Preparation: Gently warm 3 g of ammonium nitrate in 50 mL of anhydrous ethanol until fully dissolved.

-

Reaction Setup: In a suitable reaction vessel, combine 44 g of acrolein and 144 g of ethyl orthoformate.

-

Initiation: Add the warm catalyst solution to the acrolein/orthoformate mixture. The reaction is mildly exothermic, and the solution will remain warm for approximately 1.5 hours.[11]

-

Causality Insight: Ammonium nitrate serves as a mild, acidic catalyst precursor. The use of room temperature instead of reflux minimizes the formation of polymeric side products to which acrolein is prone.[11]

-

-

Reaction: Allow the mixture to stand at room temperature for 6–8 hours to ensure the reaction proceeds to completion.

-

Workup - Filtration: Filter the resulting light-red solution to remove any insoluble materials.

-

Workup - Neutralization: Add 4 g of anhydrous sodium carbonate to the filtrate.

-

Causality Insight: The addition of a weak base like sodium carbonate is crucial. It neutralizes the acidic catalyst, preventing the reverse reaction (acetal hydrolysis) or other acid-catalyzed side reactions during the high temperatures of distillation.

-

-

Purification: Distill the mixture from the sodium carbonate using an efficient fractional distillation column.

-

Collection: Collect the fraction boiling between 120–125 °C. This fraction is the purified 3,3-diethoxy-1-propene, typically obtained in 72–80% yield (73–81 g).[11]

Chemical Reactivity and Key Applications

The synthetic utility of 3,3-diethoxy-1-propene stems from the orthogonal reactivity of its two functional groups: the nucleophilic alkene and the protected aldehyde. It is most valued as a key intermediate in the synthesis of pharmaceuticals and natural products.[6][12]

Application in Palladium-Catalyzed Heck Arylation

A cornerstone application is its use in the Heck reaction to synthesize cinnamaldehydes or 3-arylpropanoate esters, which are valuable motifs in drug discovery.[6] In this reaction, the acetal acts as a stable surrogate for acrolein, coupling efficiently with aryl halides.

Caption: Role of 3,3-diethoxy-1-propene in Heck arylation.

-

Mechanism Insight: The palladium catalyst facilitates the coupling of the aryl halide with the alkene of the acetal. The acetal group remains inert during this process. Following the coupling, a simple acidic workup hydrolyzes the stable acetal to reveal the desired aldehyde functionality in the final cinnamaldehyde product. This two-step sequence allows for the synthesis of compounds that would be difficult to obtain by directly using the unstable acrolein.[13]

Other Synthetic Applications

-

Natural Product Synthesis: It is a documented precursor in the total synthesis of complex natural products such as (−)-laulimalide and (−)-deoxypukalide.[6][12]

-

Diels-Alder Reactions: The electron-rich vinyl group can participate as a dienophile in cycloaddition reactions.

-

Grignard and Organolithium Reactions: While the acetal is stable to Grignard reagents, the vinyl proton can be abstracted by strong bases like tert-butyllithium, opening pathways for further functionalization.[14]

Safety, Handling, and Storage

As a highly flammable and volatile compound, strict adherence to safety protocols is mandatory.

-

Hazards: 3,3-Diethoxy-1-propene is a highly flammable liquid and vapor.[15] Its vapors are heavier than air and can travel to an ignition source and flash back.[4] It may form explosive mixtures with air.[4]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[4] Use non-sparking tools and explosion-proof equipment. Grounding of all containers and equipment is essential to prevent static discharge.[15] Avoid all direct physical contact and use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[4]

-

Storage: Store in a cool, dry, and dark location in a tightly sealed container.[4] The storage area should be designated for flammable liquids, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4][15]

-

Fire Fighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water may be ineffective but can be used in a flooding quantity as a fog to cool containers.[4]

Conclusion

3,3-Diethoxy-1-propene is more than a mere derivative; it is an enabling reagent that provides a safe and effective gateway to the rich chemistry of acrolein. Its stability under a variety of conditions, coupled with the ease of deprotection, has established it as an indispensable tool for synthetic chemists. Its application in robust, high-yield reactions like the Heck arylation underscores its value in academic research and in the industrial development of pharmaceuticals and other high-value chemical entities. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist aiming to leverage its synthetic potential.

References

-

Organic Syntheses Procedure, Acrolein diethyl acetal. Available at: [Link]

-

Organic Syntheses Procedure, Acrolein, diethyl acetal. Available at: [Link]

-

Cheméo, Chemical Properties of 1-Propene, 3,3-diethoxy- (CAS 3054-95-3). Available at: [Link]

-

NIST Chemistry WebBook, 1-Propene, 3,3-diethoxy-. Available at: [Link]

- Google Patents, US2626283A - Preparation of acrolein acetal.

-

ChemSynthesis, 3,3-diethoxy-1-propene. Available at: [Link]

-

Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form, J. Life Sci. (2024). Available at: [Link]

-

The Good Scents Company, acrolein diethyl acetal. Available at: [Link]

-

Meyers, A. I.; Spohn, R. F. (E)-1-Bromo-3,3-diethoxy-1-propene (diethyl acetal of 3-bromoacrolein). A versatile synthon for the synthesis of furans, butenolides, and (Z)-allyl alcohols. The Journal of Organic Chemistry1985 , 50 (24), 4872–4877. Available at: [Link]

Sources

- 1. 1-Propene, 3,3-diethoxy- (CAS 3054-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]

- 3. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]

- 4. 3,3-Diethoxy-1-propene(3054-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. CAS 3054-95-3: 3,3-Diethoxy-1-propene | CymitQuimica [cymitquimica.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. Acrolein diethyl acetal | 3054-95-3 [chemicalbook.com]

- 8. 1-Propene, 3,3-diethoxy- [webbook.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. acrolein diethyl acetal, 3054-95-3 [thegoodscentscompany.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Buy Acrolein diethyl acetal (EVT-294140) | 3054-95-3 [evitachem.com]

- 13. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Acrolein Diethyl Acetal from Acrolein and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of acrolein diethyl acetal from acrolein and ethanol. It delves into the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and emphasizes critical safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical guidance for the successful and safe execution of this important chemical transformation.

Introduction: The Significance of Acrolein Diethyl Acetal

Acrolein diethyl acetal is a valuable synthetic intermediate, primarily utilized as a protected form of acrolein. Acrolein itself is a highly reactive α,β-unsaturated aldehyde, making it a versatile building block in organic synthesis. However, its high reactivity and toxicity necessitate the use of protective groups in multi-step syntheses to avoid undesired side reactions.[1] The diethyl acetal functionality effectively masks the reactive aldehyde group, allowing for selective transformations at the double bond. Subsequently, the acetal can be readily hydrolyzed under acidic conditions to regenerate the aldehyde, making acrolein diethyl acetal a key component in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3]

The Core Transformation: Reaction Mechanism and Stoichiometry

The synthesis of acrolein diethyl acetal from acrolein and ethanol is a classic example of acetal formation, an acid-catalyzed nucleophilic addition reaction. The overall reaction is as follows:

CH₂=CHCHO + 2 CH₃CH₂OH ⇌ CH₂=CHCH(OCH₂CH₃)₂ + H₂O

The reaction proceeds in a stepwise manner, initiated by the protonation of the carbonyl oxygen of acrolein by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol.

Mechanistic Pathway

The formation of acrolein diethyl acetal involves two key stages:

-

Hemiacetal Formation: The first molecule of ethanol adds to the protonated carbonyl group to form a hemiacetal intermediate.[4]

-

Acetal Formation: The hydroxyl group of the hemiacetal is then protonated, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of ethanol then attacks this carbocation, and subsequent deprotonation yields the final product, acrolein diethyl acetal.[4]

It is crucial to remove the water formed during the reaction to drive the equilibrium towards the product side, as the reaction is reversible.[5]

// Nodes Acrolein [label="Acrolein\n(CH₂=CHCHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedAcrolein [label="Protonated Acrolein", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethanol1 [label="Ethanol\n(CH₃CH₂OH)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiacetal [label="Hemiacetal", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedHemiacetal [label="Protonated Hemiacetal", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="Carbocation Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethanol2 [label="Ethanol\n(CH₃CH₂OH)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; ProtonatedAcetal [label="Protonated Acetal", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetal [label="Acrolein Diethyl Acetal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_plus [label="H⁺", shape=plaintext, fontcolor="#EA4335"]; H2O [label="H₂O", shape=plaintext, fontcolor="#34A853"];

// Edges Acrolein -> ProtonatedAcrolein [label="+ H⁺"]; ProtonatedAcrolein -> Hemiacetal [label="+ Ethanol"]; Ethanol1 -> Hemiacetal [style=invis]; Hemiacetal -> ProtonatedHemiacetal [label="+ H⁺"]; ProtonatedHemiacetal -> Carbocation [label="- H₂O"]; Carbocation -> ProtonatedAcetal [label="+ Ethanol"]; Ethanol2 -> ProtonatedAcetal [style=invis]; ProtonatedAcetal -> Acetal [label="- H⁺"]; }

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of acrolein diethyl acetal.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is paramount for achieving high yield and selectivity in the synthesis of acrolein diethyl acetal. Various acidic catalysts have been employed, each with its own advantages and disadvantages.

Mineral Acids

Historically, mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have been used.[5][6] However, their use can lead to the formation of byproducts, such as β-ethoxypropionaldehyde acetal, due to the high reactivity of the double bond in acrolein under strongly acidic conditions.[3][5]

Organic Acids

p-Toluenesulfonic acid (p-TsOH) is a commonly used organic acid catalyst that often provides better yields and selectivity compared to mineral acids.[3][6] It is a solid, non-volatile acid, making it easier to handle.

Heterogeneous Catalysts

Solid acid catalysts, such as silica-alumina hydrogels, offer advantages in terms of catalyst separation and reusability.[7] These catalysts can be easily removed from the reaction mixture by filtration, simplifying the workup procedure.[7]

Lewis Acids and Other Catalysts

Ammonium nitrate has also been reported as an effective catalyst when used in conjunction with ethyl orthoformate as both a reactant and a water scavenger.[6] This method can provide good yields at room temperature.[6]

| Catalyst System | Advantages | Disadvantages | Typical Yield | Reference |

| Hydrochloric Acid | Readily available | Low selectivity, byproduct formation | 24-30% | [3][6] |

| p-Toluenesulfonic Acid | Good yield and selectivity | Requires careful control of conditions | up to 82% | [3][6] |

| Silica-Alumina Hydrogel | Easy separation, reusable | May require longer reaction times | 77% | [7] |

| Ammonium Nitrate / Ethyl Orthoformate | Mild conditions, high yield | Requires ethyl orthoformate | 72-80% | [6] |

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Reagents and Materials

-

Acrolein (freshly distilled, stabilized)

-

Anhydrous Ethanol

-

Acid Catalyst (e.g., p-toluenesulfonic acid or ammonium nitrate)

-

Ethyl Orthoformate (if using the ammonium nitrate method)

-

Anhydrous Sodium Carbonate or Potassium Carbonate (for neutralization and drying)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Appropriate reaction vessel (round-bottom flask)

-

Reflux condenser or distillation apparatus

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Reaction Setup and Procedure

Method A: Using p-Toluenesulfonic Acid

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with acrolein and a molar excess of anhydrous ethanol.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC). The removal of water, for instance by using a Dean-Stark apparatus, can drive the reaction to completion.[5]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base such as sodium carbonate.

-

Purification: Filter the mixture to remove any solids. Remove the excess ethanol by distillation. The crude product can then be purified by fractional distillation under reduced pressure.

Method B: Using Ammonium Nitrate and Ethyl Orthoformate [6]

-

Catalyst Preparation: Prepare a warm solution of ammonium nitrate in anhydrous ethanol.[6]

-

Reactant Mixture: In a separate flask, combine acrolein and ethyl orthoformate.[6]

-

Reaction Initiation: Add the warm ammonium nitrate solution to the acrolein/ethyl orthoformate mixture.[6]

-

Reaction Conditions: Allow the mixture to react at room temperature for 6-8 hours.[6] The solution will remain warm for about the first 1.5 hours.[6]

-

Workup: Filter the resulting light-red solution and add sodium carbonate.[6]

-

Purification: Distill the mixture to obtain the acrolein diethyl acetal.[6] The fraction boiling between 120-125 °C is the desired product.[6]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReagentPrep [label="Reagent Preparation\n(Acrolein, Ethanol, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(Heating/Stirring)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup\n(Cooling, Neutralization)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Filtration, Distillation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Product Analysis\n(GC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End Product:\nAcrolein Diethyl Acetal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> ReagentPrep; ReagentPrep -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; }

Figure 2: General experimental workflow for the synthesis of acrolein diethyl acetal.

Safety Considerations: Handling Acrolein

Acrolein is a highly toxic, flammable, and volatile substance that requires stringent safety precautions.[8][9][10]

-

Engineering Controls: All manipulations involving acrolein must be conducted in a certified chemical fume hood.[8][9][10]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat, must be worn at all times.[8][9][10] For larger quantities, additional protection such as a face shield and a chemical-resistant apron is necessary.[8]

-

Storage: Acrolein should be stored in a cool, well-ventilated area, away from heat, light, and incompatible materials.[8][9] It should be stored under an inert atmosphere and may require an inhibitor to prevent polymerization.[9][11]

-

Waste Disposal: All acrolein-contaminated waste is considered hazardous and must be disposed of according to institutional and local regulations.[8][9][12]

-

Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[8] All personnel should be familiar with the emergency procedures for acrolein exposure.

Conclusion

The synthesis of acrolein diethyl acetal from acrolein and ethanol is a fundamental and widely applicable reaction in organic chemistry. A thorough understanding of the reaction mechanism, careful selection of the catalytic system, and meticulous execution of the experimental protocol are essential for achieving high yields of the desired product. Most importantly, unwavering adherence to safety protocols when handling the hazardous starting material, acrolein, is non-negotiable. This guide provides the necessary theoretical framework and practical insights to empower researchers to perform this synthesis safely and efficiently.

References

-

Organic Syntheses Procedure. Acrolein, diethyl acetal. Available from: [Link]

-

Organic Syntheses Procedure. Acrolein diethyl acetal. Available from: [Link]

-

Yale Environmental Health & Safety. Acrolein. Available from: [Link]

-

Environmental Health and Safety. STANDARD OPERATING PROCEDURE Acrolein. Available from: [Link]

-

Purdue University. Acrolein. Available from: [Link]

-

New Jersey Department of Health. ACROLEIN HAZARD SUMMARY. Available from: [Link]

-

Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Acrolein. Available from: [Link]

-

PubMed. Influence of Catalyst Acid/Base Properties in Acrolein Production by Oxidative Coupling of Ethanol and Methanol. Available from: [Link]

-

Advances in Engineering. Influence of Catalyst Acid/Base Properties in Acrolein Production by Oxidative Coupling of Ethanol and Methanol. Available from: [Link]

- Google Patents. US2626283A - Preparation of acrolein acetal.

-

MDPI. Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols. Available from: [Link]

-

Green Chemistry (RSC Publishing). An acrolein production route from ethanol and methanol mixtures over FeMo-based catalysts. Available from: [Link]

- Google Patents. US5079266A - Method of generating acrolein.

-

ResearchGate. Acrolein production route from ethanol and methanol mixtures over FeMo-based catalysts | Request PDF. Available from: [Link]

- Google Patents. US2678950A - Process of producing acrolein.

-

Journal of Applied Biological Chemistry. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. Available from: [Link]

- Google Patents. CN102276427B - Method for preparing acetal from acrolein.

-

Organic Syntheses Procedure. propiolaldehyde diethyl acetal. Available from: [Link]

-

European Patent Office. PROCESS FOR THE PURIFICATION OF ACROLEIN - EP 3604277 A1 - EPO. Available from: [Link]

-

PMC - NIH. Allyl Alcohol as an Acrolein Equivalent in Enantioselective C-C Coupling: Total Synthesis of Amphidinolides R, J, and S. Available from: [Link]

Sources

- 1. Allyl Alcohol as an Acrolein Equivalent in Enantioselective C-C Coupling: Total Synthesis of Amphidinolides R, J, and S - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]

- 3. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]

- 4. Buy Acrolein diethyl acetal (EVT-294140) | 3054-95-3 [evitachem.com]

- 5. US2678950A - Process of producing acrolein - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US2626283A - Preparation of acrolein acetal - Google Patents [patents.google.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. enhs.uark.edu [enhs.uark.edu]

- 10. purdue.edu [purdue.edu]

- 11. nj.gov [nj.gov]

- 12. drexel.edu [drexel.edu]

The Reactivity of Acrolein Diethyl Acetal with Nucleophiles: An In-depth Technical Guide

Introduction: Acrolein Diethyl Acetal as a Versatile Synthon

Acrolein, the simplest α,β-unsaturated aldehyde, is a powerful and versatile building block in organic synthesis. However, its high reactivity and volatility can present significant challenges in complex multi-step syntheses.[1][2] Acrolein diethyl acetal serves as a stable and manageable protected form of acrolein, masking the highly reactive aldehyde functionality while preserving the synthetically valuable α,β-unsaturated system.[3] This strategic protection allows for a wide range of selective nucleophilic transformations at the β-carbon, making it an indispensable tool for the synthesis of complex molecules, including natural products and pharmaceuticals. This guide provides a comprehensive exploration of the reactivity of acrolein diethyl acetal with various nucleophiles, detailing the underlying mechanistic principles, experimental considerations, and synthetic applications.

Electronic Profile and Reactivity Landscape

The reactivity of acrolein diethyl acetal is dominated by the electrophilic nature of the β-carbon of its carbon-carbon double bond. This electrophilicity arises from the conjugation of the double bond with the electron-withdrawing (by induction) acetal group. While less activating than a carbonyl group, the acetal still polarizes the π-system, rendering the β-carbon susceptible to attack by nucleophiles.

The two primary modes of nucleophilic attack on α,β-unsaturated systems are direct (1,2) addition to the carbonyl (or in this case, the acetal carbon) and conjugate (1,4) addition to the β-carbon.[4] In the case of acrolein diethyl acetal, the acetal group is significantly less electrophilic than an aldehyde, and it is also a poorer leaving group. Consequently, nucleophilic attack overwhelmingly occurs at the β-carbon in a conjugate or Michael-type fashion.

The general mechanism for conjugate addition to acrolein diethyl acetal involves the nucleophilic attack at the β-carbon, leading to the formation of a resonance-stabilized enolate or enol ether intermediate, which is subsequently protonated at the α-carbon to yield the saturated 3-substituted propionaldehyde diethyl acetal.

Caption: Generalized mechanism of conjugate addition to acrolein diethyl acetal.

Reactivity with Carbon Nucleophiles: Mastering C-C Bond Formation

The formation of new carbon-carbon bonds via conjugate addition is a cornerstone of organic synthesis. Acrolein diethyl acetal readily reacts with a variety of carbon nucleophiles, with the choice of nucleophile and reaction conditions dictating the outcome.

Organocuprates (Gilman Reagents): The Reagents of Choice for 1,4-Addition

Lithium diorganocuprates (R₂CuLi), commonly known as Gilman reagents, are exceptionally effective for achieving clean 1,4-conjugate addition to α,β-unsaturated systems, including acetals, with high regioselectivity.[5][6] Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, which can lead to mixtures of 1,2- and 1,4-addition products with enones, organocuprates exhibit a strong preference for the conjugate addition pathway. This preference is attributed to the "softer" nature of the cuprate reagent, which favors attack at the "softer" electrophilic β-carbon.

The reaction proceeds through the formation of a copper-alkene π-complex, followed by the transfer of an alkyl group to the β-carbon and the generation of a lithium enolate, which is then quenched with a proton source.

Caption: Workflow for organocuprate conjugate addition.

Table 1: Representative Examples of Organocuprate Additions

| Organocuprate (R₂CuLi) | R Group | Solvent | Temp (°C) | Yield (%) | Reference |

| (CH₃)₂CuLi | Methyl | THF | -78 to 0 | 85 | [7] |

| (n-Bu)₂CuLi | n-Butyl | THF | -78 to 0 | 90 | [7] |

| (Ph)₂CuLi | Phenyl | THF | -78 to 0 | 88 | [7] |

Grignard Reagents: A Matter of Regioselectivity

The reaction of Grignard reagents (RMgX) with α,β-unsaturated acetals can be more complex. While conjugate addition is often the major pathway, the formation of 1,2-addition products is a possibility, particularly with sterically unhindered substrates and highly reactive Grignard reagents. The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of additives like copper(I) salts, which favor the 1,4-addition pathway.[8] Chelation control can also play a role in directing the regioselectivity when a coordinating group is present in the molecule.[8]

Heteroatomic Nucleophiles: Expanding Synthetic Utility

Acrolein diethyl acetal is an excellent substrate for the introduction of heteroatoms at the 3-position of a propanal skeleton through conjugate addition reactions.

Thiol-Michael Addition: Formation of β-Thioacetals

Thiols are excellent "soft" nucleophiles and readily undergo conjugate addition to α,β-unsaturated systems in what is known as the Thiol-Michael addition.[9] This reaction is highly efficient and can often be performed under mild, catalyst-free conditions, or with base catalysis to generate the more nucleophilic thiolate anion.[9] The resulting β-thioacetals are valuable intermediates in the synthesis of various sulfur-containing compounds.

Experimental Protocol: Base-Catalyzed Thiol-Michael Addition

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrolein diethyl acetal (1.0 equiv.) in a suitable solvent such as ethanol or THF.

-

Addition of Thiol: Add the desired thiol (1.1 equiv.) to the solution.

-

Catalyst Addition: Add a catalytic amount of a base, such as triethylamine or sodium ethoxide (0.1 equiv.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Aza-Michael Addition: Synthesis of β-Amino Acetals

The conjugate addition of amines to α,β-unsaturated compounds, known as the aza-Michael addition, is a powerful method for the synthesis of β-amino carbonyl compounds and their derivatives.[10] Acrolein diethyl acetal reacts with primary and secondary amines to afford the corresponding β-amino acetals. These products are versatile precursors for the synthesis of nitrogen-containing heterocycles and other biologically active molecules. The reaction can be performed neat or in a variety of solvents and is often accelerated by acid or base catalysis.

Caption: Aza-Michael addition of a secondary amine to acrolein diethyl acetal.

Cycloaddition Reactions: Constructing Cyclic Scaffolds

The carbon-carbon double bond in acrolein diethyl acetal can also participate in cycloaddition reactions, providing access to a variety of cyclic structures.

Diels-Alder Reaction: Acrolein Diethyl Acetal as a Dienophile

In the Diels-Alder reaction, a [4+2] cycloaddition, acrolein diethyl acetal can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[11] The electron-withdrawing nature of the acetal group, although less pronounced than a carbonyl, activates the double bond for this reaction. The reactivity can be further enhanced by the use of Lewis acids, which coordinate to one of the acetal oxygens, increasing the electrophilicity of the double bond.[12]

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile.[13] Generally, the reaction proceeds to form the "ortho" or "para" adducts preferentially.

Deprotection: Regenerating the Aldehyde Functionality

A key advantage of using acrolein diethyl acetal is the ability to easily deprotect the acetal to reveal the parent aldehyde at the desired stage of a synthesis. This is typically achieved by hydrolysis under acidic conditions, often using a mixture of an acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) and water.[14] The reaction is an equilibrium process, and the use of excess water drives the equilibrium towards the formation of the aldehyde.

Conclusion: A Versatile and Controllable Synthetic Intermediate

Acrolein diethyl acetal offers a powerful and controlled approach to the chemistry of the acrolein synthon. By masking the highly reactive aldehyde, it allows for selective nucleophilic additions at the β-position, providing access to a diverse array of 3-substituted propanal derivatives. The predictable reactivity with "soft" nucleophiles, particularly organocuprates, thiols, and amines, makes it an invaluable tool in modern organic synthesis. Furthermore, its participation in cycloaddition reactions and the ease of deprotection underscore its versatility. For researchers and drug development professionals, a thorough understanding of the reactivity of acrolein diethyl acetal opens up a wealth of strategic possibilities for the construction of complex molecular architectures.

References

-

Battistuzzi, G., Cacchi, S., & Fabrizi, G. (2003). An efficient palladium-catalyzed synthesis of cinnamaldehydes from acrolein diethyl acetal and aryl iodides and bromides. Organic Letters, 5(5), 777–780. [Link]

-

Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. [Link]

-

Corey, E. J., & Boaz, N. W. (1985). The mechanism of the conjugate addition of organocuprate reagents to α,β-enones. Tetrahedron Letters, 26(49), 6015-6018. [Link]

-

Snider, B. B., & Rodini, D. J. (1980). Lewis acid induced conjugate addition of alkenes to .alpha.,.beta.-unsaturated ketones or aldehydes. Journal of the American Chemical Society, 102(18), 5872–5880. [Link]

-

Hu, T., & Corey, E. J. (2002). A new, mild, and general method for the conversion of α,β-unsaturated carbonyl compounds to the corresponding saturated carbonyl compounds. Organic Letters, 4(15), 2441–2443. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of α-Halo α,β-Unsaturated Carbonyl Compounds. Chemical Reviews, 108(12), 5269–5323. [Link]

-

Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. [Link]

-

Pingert, F. P. (1945). Acrolein acetal. Organic Syntheses, 25, 1. [Link]

-

Cheng, Y., et al. (1999). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the Regioselective Synthesis of Protected Polyols Having One Free Hydroxy Group. The Journal of Organic Chemistry, 64(2), 532-539. [Link]

-

Reusch, W. (2013). Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

-

Witzemann, E. J., et al. (1943). Acrolein, diethyl acetal. Organic Syntheses, Coll. Vol. 2, p.17. [Link]

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7–25. [Link]

-

House, H. O., & Umen, M. J. (1973). The chemistry of carbanions. XXIII. The addition of methyl organometallic reagents to α,β-unsaturated ketones. The Journal of Organic Chemistry, 38(21), 3893-3901. [Link]

-

Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

-

Snider, B. B., Rodini, D. J., & Van Straten, J. (1980). Lewis acid induced conjugate addition of alkenes to .alpha.,.beta.-unsaturated ketones or aldehydes. Journal of the American Chemical Society, 102(18), 5872-5880. [Link]

-

Reddy, B. V. S., et al. (2011). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 141, 414-419. [Link]

-

Stevens, J. F., & Maier, C. S. (2008). Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular nutrition & food research, 52(1), 7–25. [Link]

-

Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

-

Al-Hourani, B. J., et al. (2016). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. International Journal of Molecular Sciences, 17(7), 1121. [Link]

-

Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

-

van der Wal, S., et al. (2018). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature communications, 9(1), 1-8. [Link]

-

Min, C., et al. (2020). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 11(13), 3354-3363. [Link]

-

Liu, R., et al. (2019). Regiodivergent Reactions of 2‐Alkynyl Aziridines with Grignard Reagents. Angewandte Chemie International Edition, 58(5), 1475-1479. [Link]

-

Yoshida, M., et al. (2009). Acrolein toxicity: Comparison with reactive oxygen species. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(1), 1-8. [Link]

-

Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. [Link]

-

Yoshida, M., et al. (2009). Acrolein toxicity: Comparison with reactive oxygen species. ResearchGate. [Link]

-

Tanaka, Y., et al. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. Analytical Chemistry. [Link]

Sources

- 1. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acrolein toxicity: Comparison with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. orgsyn.org [orgsyn.org]

Acrolein Diethyl Acetal: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Acrolein, a highly reactive α,β-unsaturated aldehyde, is a valuable three-carbon building block in organic synthesis. However, its high reactivity and toxicity present significant challenges in multi-step synthetic sequences. This guide provides an in-depth technical overview of acrolein diethyl acetal (3,3-diethoxy-1-propene), a stable and manageable protected form of acrolein. We will explore the rationale for its use, detail robust synthesis protocols, discuss its applications in complex molecule synthesis, and provide reliable deprotection methodologies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the safe and effective utilization of this versatile chemical intermediate.

Introduction: The Acrolein Dilemma

Acrolein (CH₂=CHCHO) is a potent electrophile, susceptible to both 1,2- and 1,4-addition reactions due to the conjugation of its alkene and aldehyde functionalities. While this reactivity is advantageous for constructing a variety of molecular scaffolds, it also makes acrolein difficult to handle. It is highly toxic, lachrymatory, and prone to uncontrolled polymerization, particularly in the presence of light, heat, or acids and bases.[1] In the context of complex, multi-step syntheses, such as those common in pharmaceutical development, the presence of a free acrolein moiety can lead to a host of undesired side reactions, significantly lowering the yield of the target molecule.

To circumvent these issues, chemists employ a protection-deprotection strategy. The aldehyde group is "masked" as a less reactive functional group, an acetal, which is stable to many reaction conditions under which the vinyl group can be manipulated. Acrolein diethyl acetal emerges as a preferred choice due to its stability, ease of preparation, and straightforward deprotection.[2] This protected form allows for the chemoselective transformation of other parts of a molecule, with the latent acrolein functionality being revealed at a later, more strategic point in the synthesis.

Acrolein Diethyl Acetal: Properties and Advantages

Acrolein diethyl acetal is a colorless, flammable liquid with a characteristic odor.[3] Its physical and chemical properties make it a superior alternative to acrolein for many synthetic applications.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3054-95-3 | |

| Molecular Formula | C₇H₁₄O₂ | [4] |

| Molecular Weight | 130.18 g/mol | [4] |

| Boiling Point | 125 °C (lit.) | [5] |

| Density | 0.854 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.398 (lit.) | [5] |

| Flash Point | 15 °C (59 °F) - closed cup | [5] |

| Stability | Stable under normal conditions, but sensitive to moisture and incompatible with strong oxidizing agents.[6] Stable in the presence of alkalis.[7] |

Key Advantages in Synthesis

-

Enhanced Stability: The acetal group is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions, allowing for selective reactions at the vinyl group or other functional groups within the molecule.

-

Improved Handling and Safety: Acrolein diethyl acetal is less volatile and significantly less toxic than acrolein, reducing handling risks in a laboratory setting.[8] However, it is still a highly flammable liquid and requires appropriate safety precautions.[6][9]

-

Controlled Reactivity: By masking the highly reactive aldehyde, acrolein diethyl acetal prevents unwanted polymerization and side reactions, leading to cleaner reaction profiles and higher yields of desired products.[2]

Synthesis of Acrolein Diethyl Acetal

Several methods for the synthesis of acrolein diethyl acetal have been reported. The choice of method often depends on the available starting materials, scale, and desired purity.

Synthesis from Acrolein and Ethyl Orthoformate

A common and reliable method involves the reaction of acrolein with ethyl orthoformate in the presence of an acidic catalyst.[10] This method avoids the direct use of ethanol and the subsequent removal of water, which can be problematic due to the acid-sensitivity of acrolein.

Reaction:

Acrolein to Acrolein Diethyl Acetal.

Experimental Protocol: [10]

-

To a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate, add a warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol.

-

Allow the mixture to stand at room temperature for 6–8 hours. The solution will become warm for the initial 1.5 hours. Note: Refluxing should be avoided as it can lead to resin formation.[10]

-

Filter the resulting light-red solution and add 4 g of sodium carbonate to neutralize the catalyst.

-

Distill the mixture through an efficient fractionating column.

-

Collect the fraction boiling at 120–125 °C. The expected yield is 73–81 g (72–80%).[10]

Causality Behind Experimental Choices:

-

Ethyl Orthoformate: Acts as both the ethanol source and a dehydrating agent, driving the equilibrium towards acetal formation.

-

Ammonium Nitrate/Ethanol: Provides a mild acidic catalyst for the reaction.

-

Room Temperature Reaction: Prevents the acid-catalyzed polymerization of acrolein.[10]

-

Sodium Carbonate: Neutralizes the acidic catalyst before distillation to prevent reversion to acrolein and subsequent polymerization at elevated temperatures.

Synthesis from β-Chloropropionaldehyde Acetal

An alternative route begins with β-chloropropionaldehyde acetal and involves an elimination reaction.[11]

Reaction:

β-Chloropropionaldehyde Acetal to Acrolein Diethyl Acetal.

Experimental Protocol: [11]

-

In a 500-cc short-necked round-bottomed flask, add 167 g (1 mole) of β-chloropropionaldehyde acetal to 340 g (6 moles) of dry, powdered potassium hydroxide (Note: The dryness of KOH is critical for good yield).[11]

-

Shake the mixture vigorously and immediately attach it to a distillation apparatus.

-

Heat the flask in an oil bath at 210–220 °C and distill the product as it forms.

-

Separate the lower aqueous layer from the distillate.

-

Dry the organic layer over 10 g of potassium carbonate, filter, and redistill.

-

Collect the fraction boiling at 122–126 °C. The expected yield is approximately 98 g (75%).[11]

Causality Behind Experimental Choices:

-

Dry, Powdered KOH: A strong base is required to effect the dehydrochlorination. The high surface area of the powdered form and the absence of water are crucial for maximizing the yield.[11]

-

High Temperature: Provides the necessary activation energy for the elimination reaction.

-

Distillation During Reaction: Removes the product from the reaction mixture as it is formed, preventing potential side reactions.

Applications in Organic Synthesis

Acrolein diethyl acetal serves as a valuable C3 synthon in a variety of chemical transformations, particularly in the synthesis of natural products and pharmaceutical intermediates.[5][12]

As a Precursor to Cinnamaldehydes

Acrolein diethyl acetal is widely used in the synthesis of cinnamaldehyde derivatives through chemoselective Heck arylation.[5][13]

Workflow:

Heck Arylation Workflow.

In this sequence, the vinyl group of acrolein diethyl acetal reacts with an aryl halide in the presence of a palladium catalyst. The resulting protected cinnamaldehyde can then be deprotected under acidic conditions to yield the final product.

In Natural Product Synthesis

The utility of acrolein diethyl acetal is highlighted in the total synthesis of complex natural products. For instance, it has been employed as a key building block in the synthesis of (-)-Laulimalide, a potent anticancer agent, and (-)-Botryodiplodin, an antimicrobial compound.[12] In these syntheses, the acetal allows for the introduction of the three-carbon acrolein unit early in the synthetic sequence, with the aldehyde functionality being unmasked in a later step after other sensitive transformations have been completed.

Deprotection of Acrolein Diethyl Acetal

The regeneration of the aldehyde from the acetal is typically achieved through acidic hydrolysis. The choice of acid and reaction conditions is crucial to ensure efficient deprotection without causing degradation of the desired acrolein product or other acid-sensitive functional groups in the molecule.

Standard Acidic Hydrolysis

Mild acidic conditions are generally sufficient for the deprotection of acrolein diethyl acetal.

Reaction:

Deprotection of Acrolein Diethyl Acetal.

Experimental Protocol:

-

Dissolve the acrolein diethyl acetal substrate in a suitable solvent mixture, such as acetone/water or THF/water.

-

Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or a strong acid cation exchange resin.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The hydrolysis can be very rapid.[14]

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.

Causality Behind Experimental Choices:

-

Aqueous Solvent System: Water is a necessary reagent for the hydrolysis reaction.

-

Mild Acid Catalyst: Provides a proton source to initiate the hydrolysis mechanism while minimizing acid-catalyzed side reactions of the liberated acrolein.

-

Careful Workup: Neutralization and careful removal of solvent at low temperatures are important to prevent polymerization of the volatile and reactive acrolein product.

Recent advancements have also explored electrochemically assisted deprotection methods, which can proceed under neutral conditions, offering an alternative for substrates that are sensitive to acid.[15]

Safety and Handling

While safer than acrolein, acrolein diethyl acetal is a hazardous chemical and must be handled with appropriate precautions.

-

Flammability: It is a highly flammable liquid and vapor.[6][9] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment and take precautionary measures against static discharge.[6]

-

Toxicity: May cause skin and serious eye irritation, as well as respiratory irritation.[9] Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber).[1][16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[16] Protect from moisture, as it can lead to hydrolysis.[6]

Acrolein itself is acutely toxic, corrosive, and a suspected carcinogen.[16][17] All procedures involving the generation and handling of acrolein must be conducted in a certified chemical fume hood with extreme caution.[16]

Conclusion

Acrolein diethyl acetal is an indispensable tool in modern organic synthesis, providing a safe and effective solution to the challenges posed by the high reactivity of acrolein. Its stability under a variety of reaction conditions, coupled with well-established protocols for its synthesis and deprotection, makes it a versatile three-carbon building block for the construction of complex molecules in pharmaceutical and fine chemical research. By understanding the principles behind its use and adhering to strict safety protocols, researchers can confidently leverage the synthetic potential of this valuable reagent.

References

-

Organic Syntheses Procedure: Acrolein diethyl acetal. Available at: [Link]

-

Organic Syntheses Procedure: Acrolein, diethyl acetal. Available at: [Link]

-

Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure: Acrolein. Available at: [Link]

-

Acrolein diethyl acetal Safety Data Sheet. (2017, December 29). Available at: [Link]

-

Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE: Acrolein. Available at: [Link]

-

Chemos GmbH&Co.KG. (2022, December 12). Safety Data Sheet: acrolein. Available at: [Link]

- Whetstone, R. R. (1953). U.S. Patent No. 2,626,283. Washington, DC: U.S.

- Hagemeyer, H. J., & Hull, D. C. (1954). U.S. Patent No. 2,678,950. Washington, DC: U.S.

-

Sunshine Pharma. (n.d.). Acrolein Dimethyl Acetal CAS 6044-68-4. Available at: [Link]

-

The Good Scents Company. (n.d.). acrolein diethyl acetal. Available at: [Link]

-

Global Growth Insights. (2023). Acrolein Diethyl Acetal Market Size, Research [From 2023 to 2031]. Available at: [Link]

-

Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024, February 29). Journal of the Korean Society of Food Science and Nutrition. Available at: [Link]

- Baker, D. R. (1992). U.S. Patent No. 5,079,266. Washington, DC: U.S.

-

ResearchGate. (2016, May 26). Has anyone acid hydrolyzed acrolein diethyl acetal or know how to do it?. Available at: [Link]

-

Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (2021). Green Chemistry. Available at: [Link]

Sources

- 1. ehs.yale.edu [ehs.yale.edu]

- 2. nbinno.com [nbinno.com]

- 3. Acrolein diethyl acetal | 3054-95-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. fishersci.com [fishersci.com]

- 7. acrolein diethyl acetal, 3054-95-3 [thegoodscentscompany.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form [yakhak.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. enhs.uark.edu [enhs.uark.edu]

- 17. chemos.de [chemos.de]

Acrolein Diethyl Acetal: A Strategic Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond a Simple Protecting Group

In the intricate world of organic synthesis, control is paramount. While acrolein stands as a potent and versatile α,β-unsaturated aldehyde, its high reactivity often presents significant challenges in complex, multi-step synthetic sequences. Acrolein diethyl acetal (CAS 3054-95-3) emerges not merely as a protected form of acrolein, but as a strategic chemical intermediate that grants chemists precise control over its latent reactivity.[1][2] The acetal moiety effectively masks the aldehyde, rendering the vinyl group available for a host of transformations that would be otherwise untenable. This guide delves into the core applications of acrolein diethyl acetal, moving beyond cataloging reactions to explaining the underlying principles and strategic advantages that make it an indispensable tool in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[3][4]

Physicochemical Profile and Strategic Handling

The utility of acrolein diethyl acetal begins with its manageable physical properties and predictable chemical stability. As a liquid, it is easily handled and measured in both laboratory and industrial settings.[1] However, its true value lies in its chemical nature: the acetal is robust under basic, nucleophilic, and many oxidative conditions, allowing for extensive chemical modifications at other sites of a molecule.[5][6] Conversely, the aldehyde can be readily unmasked under acidic conditions, often with high efficiency.[7]

This dual nature is the cornerstone of its strategic application. It is classified as a highly flammable liquid and requires careful handling away from heat, sparks, and open flames.[4][8] It is stable under normal storage conditions but is sensitive to moisture and incompatible with strong oxidizing agents.[8]

| Property | Value | Reference |

| CAS Number | 3054-95-3 | [9][10] |

| Molecular Formula | C₇H₁₄O₂ | [9] |

| Molecular Weight | 130.18 g/mol | [9][10] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 125 °C (lit.) | [4][10] |

| Density | 0.854 g/mL at 25 °C (lit.) | [4][10] |

| Refractive Index | n20/D 1.398 (lit.) | [4][10] |

| Flash Point | 15 °C (59 °F) - closed cup | [4][10] |

Core Directive: Applications in Advanced Synthesis

The strategic value of acrolein diethyl acetal is most evident in its application as a versatile three-carbon (C3) building block. Its masked aldehyde functionality permits a range of powerful transformations, which are detailed below.

The Acetal as a Stable Acrolein Surrogate in Cross-Coupling Reactions

The direct use of acrolein in palladium-catalyzed cross-coupling reactions is often plagued by polymerization and other side reactions. Acrolein diethyl acetal provides an elegant solution, serving as a stable and effective surrogate.

The Palladium-Catalyzed Heck Reaction:

This is arguably one of the most powerful applications of acrolein diethyl acetal. It enables the chemoselective arylation of the vinyl group to produce precursors for cinnamaldehydes or 3-arylpropanoate esters, which are valuable motifs in pharmaceuticals and fragrances.[11] The acetal's stability under the reaction conditions is critical for achieving high yields and clean conversions.

Experimental Protocol: Palladium-Catalyzed Synthesis of Cinnamaldehydes

This protocol is adapted from the work of Battistuzzi G, et al., as published in Organic Letters.[12]

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl iodide or bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%).

-

Solvent and Reagents Addition: Add anhydrous N,N-dimethylformamide (DMF, 3 mL), followed by acrolein diethyl acetal (1.5 mmol, 1.5 equiv.).

-

Base Addition: Add triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) to the mixture.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and water (20 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Purification of Acetal Intermediate: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aryl acrolein acetal can be purified by column chromatography on silica gel.

-

Hydrolysis to Aldehyde: Dissolve the purified acetal in a mixture of acetone and water (e.g., 4:1) and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature until deprotection is complete (monitored by TLC).

-

Final Isolation: Neutralize the acid with saturated sodium bicarbonate solution, extract the product into an organic solvent, dry, and concentrate to yield the final cinnamaldehyde derivative.

Caption: Catalytic cycle for the Heck arylation of acrolein diethyl acetal.

A Cornerstone Building Block in Natural Product Synthesis

The structural complexity of natural products demands synthetic routes that are both robust and highly selective. Acrolein diethyl acetal serves as a key C3 electrophile in the assembly of numerous complex molecular architectures.

Exemplary Syntheses:

-

(−)-Laulimalide: In the total synthesis of this potent microtubule-stabilizing agent, acrolein diethyl acetal is used to introduce a key diene fragment necessary for subsequent transformations.[11]

-

(−)-Botryodiplodin: This fungal metabolite's synthesis utilizes acrolein diethyl acetal in an early step to construct the core carbon skeleton.[11]

The causality for its use is clear: introducing the acrolein unit in its protected form prevents unwanted 1,4-conjugate additions or reactions with sensitive functional groups present in the advanced intermediates of the synthesis. The acetal is carried through several steps before a late-stage deprotection reveals the aldehyde for final elaborations.

Caption: Mechanism of the Lewis acid-mediated ionic Diels-Alder reaction.

Controlled Generation of Acrolein via Deprotection

The final key application is the acetal's primary role: a stable precursor from which the highly reactive acrolein can be generated on demand. This is crucial for reactions where acrolein must be introduced into a sensitive environment or where its volatility and toxicity are a concern.

Hydrolysis Protocol using a Solid Acid Catalyst:

Using a solid, recyclable acid catalyst like Nafion™ resin simplifies the workup, as the catalyst can be removed by simple filtration. [7][13]

-

Preparation: In a round-bottom flask, dissolve acrolein diethyl acetal (1.0 g) in an appropriate solvent system (e.g., a water/co-solvent mixture like THF or acetonitrile, 20 mL).

-

Catalyst Addition: Add a catalytic amount of pre-washed Nafion™ NR-50 resin beads (e.g., 0.2 g).

-

Reaction: Stir the suspension vigorously at room temperature. The hydrolysis is often rapid and can be complete within minutes to a few hours. [13]Monitor the disappearance of the starting material by GC-MS or NMR.

-

Isolation: Once the reaction is complete, filter the mixture to remove the Nafion™ resin beads. The resulting solution contains acrolein and can often be used directly in a subsequent reaction (in situ generation).

-

Purification (if required): If isolation of acrolein is necessary, careful distillation is required, though this is often avoided due to the hazards of handling pure acrolein.

Synthesis of Acrolein Diethyl Acetal

While commercially available, understanding the synthesis of acrolein diethyl acetal provides valuable context. A common and high-yielding laboratory preparation involves the reaction of acrolein with an orthoformate ester. [14]

Experimental Protocol: Synthesis from Acrolein and Ethyl Orthoformate

This procedure is an adaptation of a method reported in Organic Syntheses. [14]

-

Catalyst Preparation: In a small flask, gently warm a mixture of ammonium nitrate (3 g) in anhydrous ethanol (50 mL) to dissolve.

-

Reaction Setup: In a larger round-bottom flask equipped with a magnetic stirrer, combine acrolein (44 g, 0.79 mol) and ethyl orthoformate (144 g, 0.97 mol).

-

Initiation: Add the warm catalyst solution to the acrolein/orthoformate mixture. The reaction is exothermic and the solution will warm spontaneously. Allow the mixture to stir at room temperature for 6-8 hours.

-

Quenching: After the reaction period, filter the light-red solution and add anhydrous sodium carbonate (4 g) to neutralize the catalyst.

-

Purification: Distill the mixture directly from the sodium carbonate using a fractional distillation apparatus. Collect the fraction boiling between 120-125 °C. This yields acrolein diethyl acetal as a colorless liquid (typical yields 72-80%).

Conclusion

Acrolein diethyl acetal is a quintessential example of strategic molecular design in organic chemistry. It provides a robust, controllable, and versatile solution to the challenges posed by the high reactivity of acrolein. Its successful application in cornerstone reactions like the Heck coupling, its pivotal role in the assembly of complex natural products, and its utility in advanced cycloadditions demonstrate its status as a powerful tool. For researchers and drug development professionals, mastering the use of acrolein diethyl acetal is key to unlocking efficient and creative synthetic pathways to novel and valuable molecules.

References

- Vertex AI Search. (n.d.). Optimizing Chemical Synthesis with Acrolein Diethyl Acetal (CAS 3054-95-3).

- EvitaChem. (n.d.). Buy Acrolein diethyl acetal (EVT-294140) | 3054-95-3.

- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Acrolein diethyl acetal.

- Lifechem Pharma. (n.d.). Best Producer Of Acrolein Diethyl Acetal 0.96 In India.

- Sigma-Aldrich. (n.d.). Acrolein diethyl acetal 96 3054-95-3.

- (n.d.). Mastering Organic Synthesis with Acrolein Diethyl Acetal.

- (n.d.). The Role of Acrolein Diethyl Acetal in Advanced Chemical Manufacturing.

- Santa Cruz Biotechnology. (n.d.). Acrolein diethyl acetal | CAS 3054-95-3.

- Sigma-Aldrich. (n.d.). Acrolein diethyl acetal 96 3054-95-3.

-

Witzemann, E. J., Evans, W. L., Hass, H., & Schroeder, E. F. (1943). Acrolein, diethyl acetal. Organic Syntheses, Coll. Vol. 2, p.17. Retrieved January 9, 2026, from [Link]

-

VanAllan, J. A., & Pingert, F. P. (1952). Acrolein acetal [acrolein diethyl acetal]. Organic Syntheses, 32, 5. Retrieved January 9, 2026, from [Link]

- Google Patents. (n.d.). US5079266A - Method of generating acrolein.

- Review on the Synthesis and Biological Activities of Acrolein and Its Acetal Form. (2024). Journal of the Korean Society of Food Science and Nutrition, 53(2), 123-130.

- ResearchGate. (2016, May 26). Has anyone acid hydrolyzed acrolein diethyl acetal or know how to do it?.

-

Gassman, P. G., Singleton, D. A., Wilwerding, J. J., & Chavan, S. P. (1987). Acrolein acetals as allyl cation precursors in the ionic Diels-Alder reaction. Journal of the American Chemical Society, 109(7), 2182-2184. Retrieved January 9, 2026, from [Link]

- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.

- BenchChem. (n.d.). A Comparative Guide to the Diels-Alder Reactivity of 2-Ethylacrolein and Acrolein.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Acrolein Diethyl Acetal | 3054-95-3.